molecular formula C24H25N3O7 B5978597 [6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate

[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate

Cat. No.: B5978597
M. Wt: 467.5 g/mol
InChI Key: XRFRTVMBPWGTCP-OUKQBFOZSA-N
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Description

[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features an indole core, which is a common structure in many biologically active molecules. The presence of functional groups such as acetyloxy, dimethylamino, methoxy, and nitro groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate typically involves multiple steps, starting from commercially available precursors

    Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The acetyloxy groups can be introduced by reacting the hydroxyl groups with acetic anhydride in the presence of a catalyst such as pyridine.

    Alkylation: The dimethylamino group can be introduced through alkylation of the corresponding amine with dimethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate, chromium trioxide

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Amino derivatives: Formed through reduction of the nitro group

    Oxidized derivatives: Formed through oxidation reactions

    Substituted derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate is likely to involve interactions with specific molecular targets and pathways. The presence of the indole core suggests that it may interact with receptors or enzymes that recognize indole derivatives. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

    Tryptophan: An essential amino acid with an indole core.

    Serotonin: A neurotransmitter derived from tryptophan with an indole core.

Uniqueness

[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetyloxy and nitro groups, along with the dimethylamino and methoxy groups, makes it a versatile compound for various chemical transformations and potential biological activities.

Properties

IUPAC Name

[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7/c1-15(28)33-14-20-22(34-16(2)29)11-10-19-23(20)26(17-6-8-18(32-5)9-7-17)21(12-13-25(3)4)24(19)27(30)31/h6-13H,14H2,1-5H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFRTVMBPWGTCP-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC2=C1N(C(=C2[N+](=O)[O-])C=CN(C)C)C3=CC=C(C=C3)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(C=CC2=C1N(C(=C2[N+](=O)[O-])/C=C/N(C)C)C3=CC=C(C=C3)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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